molecular formula C7HD4BrO2 B602585 4-Bromobenzoic-d4 Acid CAS No. 787624-24-2

4-Bromobenzoic-d4 Acid

Cat. No. B602585
M. Wt: 205.04
InChI Key:
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Description

4-Bromobenzoic-d4 Acid is a chemically labeled compound characterized by its distinctive deuterium isotopic substitution, wherein four hydrogen atoms in the benzoic acid molecule are replaced by deuterium atoms . This heavy atom substitution enhances the compound’s stability and is often employed in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise investigations of molecular structures, reaction mechanisms, and chemical interactions .


Synthesis Analysis

The synthesis of 4-Bromobenzoic-d4 Acid has been investigated in several studies . For instance, one study used 4-bromotoluene as raw material and potassium permanganate as the oxidant. Another study synthesized novel 4-bromobenzoic acid-based hydrazone-Schiff base derivatives .


Molecular Structure Analysis

The molecular formula of 4-Bromobenzoic-d4 Acid is C7H5BrO2 . Its molecular weight is 205.04 g/mol . The compound’s structure can be represented by the canonical SMILES string C1=CC(=CC=C1C(=O)O)Br .


Chemical Reactions Analysis

4-Bromobenzoic-d4 Acid has been used in various chemical reactions. For example, it was used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes incubation using high temperature liquid chromatography .


Physical And Chemical Properties Analysis

4-Bromobenzoic-d4 Acid has a molecular weight of 205.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 203.97240 g/mol . The compound’s topological polar surface area is 37.3 Ų .

Scientific Research Applications

Green Chemistry in Education

4-Bromobenzoic acid is used in the design of green chemistry experiments for undergraduate students. An example is its application in the Pd/C-catalyzed Suzuki coupling reaction, which is carried out in alkali aqueous solution and introduces students to sustainable practices in organic chemistry (Huang Jing, 2013).

Catalyst-free Organic Reactions

This compound participates in catalyst-free phosphine oxide P-C coupling reactions under microwave irradiation in water. This process is significant for developing eco-friendly synthetic methods in organic chemistry (Erzsébet Jablonkai & G. Keglevich, 2015).

Thermodynamics and Structure-Property Relationships

The thermodynamic properties of 4-bromobenzoic acid, such as vapor pressures, melting temperatures, and enthalpies of fusion, are studied to understand structure-property correlations. These findings are crucial in assessing the solubility of bromobenzoic acids, which can be applied in drug solubility estimation (K. Zherikova et al., 2016).

Fungal Metabolism and Detoxification

In biological research, the consumption of 4-bromobenzoic acid by fungi, specifically Penicillium brasilianum, has been studied. This research provides insights into the fungus's defense mechanisms against halobenzoic acids, contributing to our understanding of fungal metabolism and potential applications in bioremediation (T. Fill et al., 2018).

Synthetic Dyes and Photovoltaics

4-Bromobenzoic acid is a precursor in synthesizing dyes for photovoltaic materials. Its derivatives are essential in developing efficient photovoltaic materials, highlighting its significance in renewable energy technologies (T. Chmovzh et al., 2022).

Molecular Interactions and Crystallography

The compound is also studied for its intermolecular interactions, such as Br…Br type II halogen bonds, which are critical for understanding molecular structures and designing new materials with specific properties (Pablo A. Raffo et al., 2016).

Future Directions

4-Bromobenzoic-d4 Acid is primarily used in the pharmaceutical industry and drug discovery . The addition of deuterium atoms to these compounds can improve their stability, efficacy, and safety . Future research may focus on the synthesis of novel α-amylase inhibitors .

properties

IUPAC Name

4-bromo-2,3,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXYZHVUPGXXQG-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzoic-d4 Acid

Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of p-bromotoluene, 700 g of acetic acid, 50 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. In a reaction time of 170 minutes, 292.4 g of p-bromobenzoic acid was obtained (80% of the theory).
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300 g
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700 g
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5 g
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5 g
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50 g
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Synthesis routes and methods II

Procedure details

1.1 eq of aqueous NaOH (1 M solution) was added to a solution of methyl 4-bromobenzoate in THF (0.5 M) and the reaction allowed to stir at RT overnight. THF was removed in vacuo and aqueous HCl (6M) was added dropwise to the basic solution at 0° C. to adjust the pH to pH 2. The resultant aqueous mixture was extracted with EtOAc (3×) and then the combined organics were washed with brine, dried over Na2SO4, filtered and the solvent evaporated in vacuo. The title compound was obtained in quantitative yield; MS (ES+) m/z 201 (M+H)+, m/z 203 (M+H)+
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Synthesis routes and methods III

Procedure details

KMnO4 was added in three portions according to the following procedure: KMnO4 (1.515 g, 9.59 mmol) was suspended in water (20 mL). 4-bromotoluene was added dropwise while the reaction stirred vigorously at 60° C. The mixture was allowed to reflux overnight with a loosely placed septum. A second portion of KMnO4 (0.773 g, 4.795 mmol) was added and reaction allowed to continue reflux for 8.5 hr. A final portion of KMnO4 was added and the reaction allowed to reflux for an additional 48 hr, until deemed complete by the consumption of KMnO4 and the formation MnO2. The reaction was filtered under vacuum and precipitate was rinsed with hot water. The aqueous solution was extracted with EtOAc and then acidified to pH 2-3 (as indicated by pH paper). The aqueous layer extracted again with 2× equal volume EtOAc. Pooled organic layers from the second extraction were dried over anhydrous Na2SO4 and evaporated to dryness to afford 4-bromobenzoic acid (0.673 g, 3.3 mmol, 41%). 1H-NMR (CD2Cl2, 500 MHz) δ (ppm): 7.63 (d, J=14.1 Hz, 2H); 7.94 (d, J=17.2 Hz, 2H).
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1.515 g
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0.773 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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